N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a morpholine ring, a triazine ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(morpholin-4-yl)aniline with acetic anhydride to form N-(4-(morpholin-4-yl)phenyl)acetamide. This intermediate is then reacted with 3-(morpholin-4-yl)propylamine and 1,3,5-triazine-2,4,6-trichloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Morpholin-4-yl)phenyl]acetamide
- 2-Morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide
- N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
N-[4-({5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide is unique due to its combination of a morpholine ring, a triazine ring, and a sulfamoyl group
Properties
Molecular Formula |
C18H28N6O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H28N6O4S/c1-15(25)21-16-3-5-17(6-4-16)29(26,27)22-18-19-13-24(14-20-18)8-2-7-23-9-11-28-12-10-23/h3-6H,2,7-14H2,1H3,(H,21,25)(H2,19,20,22) |
InChI Key |
FNTRWBBFVSHPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCN3CCOCC3 |
Origin of Product |
United States |
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